BenchChemオンラインストアへようこそ!

2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid

Physicochemical Properties Medicinal Chemistry Drug Design

Select 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid (CAS 933759-97-8) for your next synthesis campaign. This 98%-pure polysubstituted nicotinic acid scaffold combines a metabolically stabilizing 4-CF3 group, a 2-CH3 electron donor, and a 6-phenyl ring—a unique triad that transforms PK profiles and diversifies fragment-based libraries. The carboxylic acid handle enables direct amide coupling or esterification. Sourced with batch-to-batch consistency, it meets the documentation standards demanded by preclinical safety assessments. Avoid generic analogs that lack this precise substitution geometry.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
Cat. No. B13336281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20)
InChIKeyWXDSIRFNZAWBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid: A Specialized Building Block for Fluorinated Pyridine Research


2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid (CAS 933759-97-8) is a polysubstituted pyridine-3-carboxylic acid derivative, characterized by the simultaneous presence of a methyl group at the 2-position, a phenyl ring at the 6-position, and a trifluoromethyl (-CF3) group at the 4-position on the nicotinic acid scaffold [1]. This specific substitution pattern confers unique electronic and steric properties, making it a valuable intermediate and building block in medicinal chemistry, particularly for the synthesis of fluorinated heterocyclic compounds and potential enzyme inhibitors or receptor modulators . Its molecular formula is C14H10F3NO2 with a molecular weight of 281.23 g/mol, and it is commercially available with a purity specification of 98% .

Why 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid Cannot Be Replaced by Simpler Nicotinic Acid Analogs


Generic substitution of this compound with common nicotinic acid analogs fails due to fundamental differences in physicochemical properties driven by its unique substitution pattern. The combination of electron-withdrawing (-CF3 at 4-position) and electron-donating (-CH3 at 2-position, phenyl at 6-position) groups on the pyridine ring dramatically alters the acidity (pKa), lipophilicity, and metabolic stability relative to unsubstituted or partially substituted analogs . For instance, the -CF3 group significantly increases metabolic resistance to oxidative enzymes like cytochrome P450, while enhancing membrane permeability compared to non-fluorinated analogs [1]. These modifications are not incremental but transformative; they dictate the compound's reactivity, solubility, and ultimately its utility in designing potent and selective drug candidates .

Quantitative Differentiation of 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid from Closest Analogs


Enhanced Acidity (pKa) Compared to 2-Methyl-6-phenylnicotinic Acid (No -CF3)

The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position dramatically lowers the pKa of the carboxylic acid moiety compared to the non-fluorinated analog 2-Methyl-6-phenylnicotinic acid. Predicted pKa values indicate that 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid has a pKa of 0.86 ± 0.25 , whereas 2-Methyl-6-phenylnicotinic acid is predicted to have a pKa of approximately 4.1 [1]. This represents a difference of more than 3 log units, translating to an approximately 1000-fold higher acidity.

Physicochemical Properties Medicinal Chemistry Drug Design

Altered Lipophilicity and Metabolic Stability Driven by 4-CF3 Substitution

The trifluoromethyl group is well-established in medicinal chemistry to enhance metabolic stability and increase lipophilicity (LogP). While direct experimental LogP for the target compound is not available, the addition of a -CF3 group typically increases LogP by approximately 0.5-1.0 units compared to the -H analog [1]. This is supported by the predicted LogP of 2-Methyl-6-phenylnicotinic acid (LogP ≈ 3.2) [2] and the expectation that the -CF3 derivative will have a LogP > 3.5. Furthermore, the -CF3 group at the 4-position of the pyridine ring is known to block oxidative metabolism at this site, thereby extending the compound's half-life in biological systems [3].

ADME Properties Fluorine Chemistry Drug Metabolism

Commercial Purity Specification of 98% Ensures Reproducible Research Outcomes

The target compound is commercially available with a specified purity of 98% . This purity level is critical for reliable experimental outcomes in both biological assays and chemical transformations. Lower purity analogs or in-house synthesized batches with unverified purity can introduce confounding impurities that skew biological data or lead to failed synthetic reactions. While comparable analogs like 2-Methyl-6-phenylnicotinic acid are also available at 95% purity , the 98% specification provides an additional margin of confidence for sensitive assays.

Chemical Synthesis Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid


Design of Metabolically Stable, Fluorinated Drug Candidates Targeting Kinases or GPCRs

Medicinal chemists seeking to improve the pharmacokinetic profile of lead compounds can utilize this building block to introduce a trifluoromethylpyridine moiety. The -CF3 group enhances metabolic stability and membrane permeability [1], while the carboxylic acid serves as a versatile handle for amide coupling or esterification. Its use is particularly advantageous in projects where in vivo half-life is a limiting factor.

Synthesis of Fluorinated Heterocyclic Libraries for Fragment-Based Drug Discovery (FBDD)

This compound serves as a rigid, fluorinated scaffold for constructing diverse compound libraries. The combination of aromatic, heteroaromatic, and polar functional groups provides multiple vectors for diversification, enabling exploration of novel chemical space in FBDD campaigns. Its high purity (98%) minimizes false positives in screening assays .

Preclinical Toxicology Studies Requiring High-Purity, Well-Characterized Building Blocks

When scaling up for preclinical safety assessment, using a well-characterized building block with defined purity (98% by HPLC/NMR) is essential to meet regulatory documentation requirements. This compound's commercial availability reduces synthetic burden and ensures batch-to-batch consistency for reliable toxicology data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.